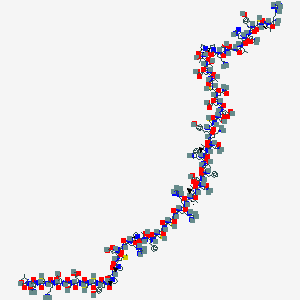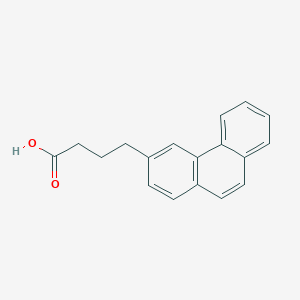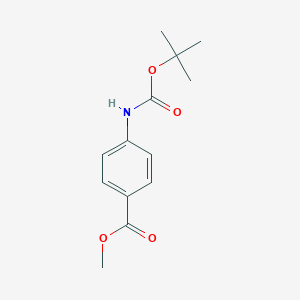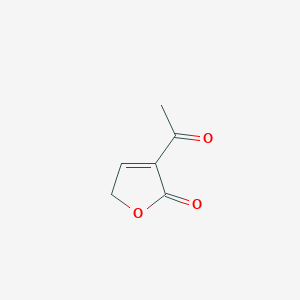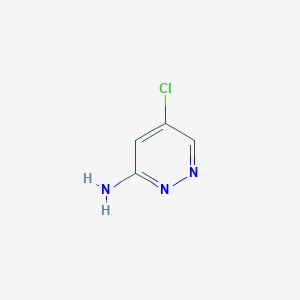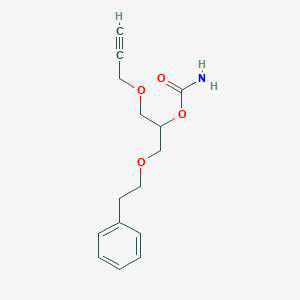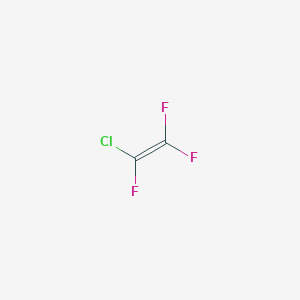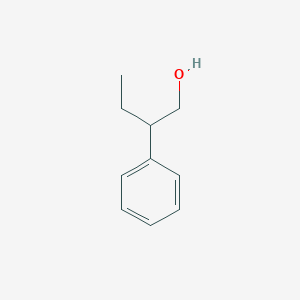
2-Phenyl-1-butanol
Vue d'ensemble
Description
2-Phenyl-1-butanol is a chemical compound with the molecular formula C10H14O . It is also known by other names such as 2-phenylbutan-1-ol, Benzeneethanol, beta-ethyl-, and (+/-)-2-Phenylbutanol . The molecular weight of 2-Phenyl-1-butanol is 150.22 g/mol .
Synthesis Analysis
2-Phenyl-1-butanol can be synthesized by three different combinations of a Grignard reagent and a ketone . The possibilities include the addition of ethylmagnesium bromide to acetophenone, addition of methylmagnesium bromide to propiophenone, and addition of phenylmagnesium bromide to 2-butanone .Molecular Structure Analysis
The IUPAC name for 2-Phenyl-1-butanol is 2-phenylbutan-1-ol . The InChI string is InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 and the canonical SMILES string is CCC(CO)C1=CC=CC=C1 .Chemical Reactions Analysis
Grignard reagents react with carbonyl compounds to yield alcohols in a similar way that hydride reducing agents do . This reaction involves the addition of a carbanion nucleophile to the carbonyl compound .Physical And Chemical Properties Analysis
2-Phenyl-1-butanol has a molecular weight of 150.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 3 . The exact mass is 150.104465066 g/mol and the monoisotopic mass is 150.104465066 g/mol .Applications De Recherche Scientifique
Application in Organic Chemistry
Field
Summary of the Application
2-Phenylbutan-1-ol is used in dehydration reactions, a common type of chemical reaction in organic chemistry .
Methods of Application or Experimental Procedures
In one specific example, 2-Phenylbutan-1-ol undergoes a dehydration reaction with concentrated sulfuric acid at high temperatures . This reaction follows the E1 mechanism, which involves the formation of a carbocation intermediate .
Results or Outcomes
The major product of this reaction is a compound called 2-methyl-3-phenylpent-2-ene . This result is obtained due to the stability of the carbocation intermediate, which is influenced by factors such as resonance stabilization and the inductive effect of the methyl group .
Application in Spectroscopy
Field
Summary of the Application
2-Phenylbutan-1-ol is used in spectroscopy studies . Spectroscopy is a technique that uses the interaction of energy with a sample to perform an analysis.
Methods of Application or Experimental Procedures
The compound is subjected to various forms of spectroscopy, including NMR, FTIR, Raman, and MS (GC) . These techniques allow for the analysis of the compound’s structure and properties.
Results or Outcomes
The spectroscopic analysis provides detailed information about the compound’s molecular structure, chemical bonds, and other properties .
Application in Organic Synthesis
Field
Summary of the Application
2-Phenylbutan-1-ol can be synthesized from certain combinations of organic compounds .
Methods of Application or Experimental Procedures
The specific methods of synthesis would depend on the starting materials. For example, one method might involve a series of reactions including condensation, reduction, and dehydration .
Results or Outcomes
The result of the synthesis is the production of 2-Phenylbutan-1-ol .
Application in Essential Oils Production
Field
Summary of the Application
2-Phenylbutan-1-ol is used in the production of essential oils . Essential oils are volatile compounds extracted from plants, which are used in a variety of products, from perfumes to flavorings.
Methods of Application or Experimental Procedures
The compound is typically obtained through steam distillation or cold pressing of plant materials . The specific methods would depend on the type of plant and the desired oil.
Results or Outcomes
The result of the process is the production of essential oils that contain 2-Phenylbutan-1-ol . These oils are used in a variety of applications, from aromatherapy to food flavoring.
Application in Gas Chromatography
Field
Summary of the Application
2-Phenylbutan-1-ol is used in gas chromatography, a common analytical technique used in analytical chemistry for separating and analyzing compounds .
Methods of Application or Experimental Procedures
The compound is vaporized and carried by an inert gas through a column. The different components of the compound are separated based on their interaction with the column’s coating .
Results or Outcomes
The result is a chromatogram, which provides information about the compound’s composition .
Safety And Hazards
Propriétés
IUPAC Name |
2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHNBMQCHKKDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034023 | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-butanol | |
CAS RN |
2035-94-1, 89104-46-1 | |
| Record name | β-Ethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutane-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutane-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



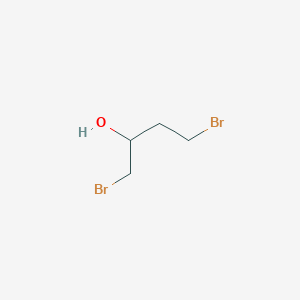

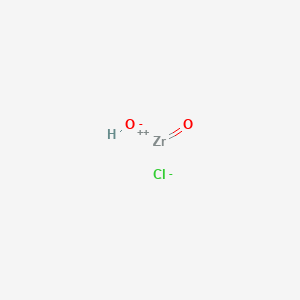
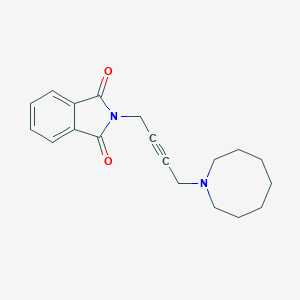
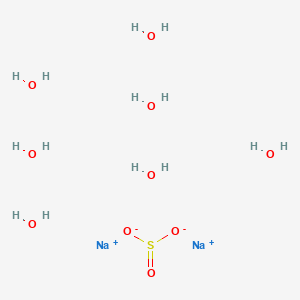
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
